![molecular formula C17H18N4O4 B2935015 3-(3,5-Dimethylisoxazol-4-yl)-1-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one CAS No. 1428349-31-8](/img/structure/B2935015.png)
3-(3,5-Dimethylisoxazol-4-yl)-1-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one
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Description
3-(3,5-Dimethylisoxazol-4-yl)-1-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C17H18N4O4 and its molecular weight is 342.355. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
The synthesis of derivatives related to the chemical structure of interest involves multifunctional synthons, such as 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan, which are utilized for the synthesis of 1,2,5-oxadiazole derivatives through reactions like acylation, oxidation to azo and nitro groups, and interactions with N- and S-nucleophilic reagents. These processes facilitate the transformation of the oxadiazole ring, indicating a broad chemical reactivity that could be relevant for the compound (Stepanov et al., 2019).
Energetic Materials Synthesis
Compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan have been synthesized and characterized as insensitive energetic materials. These materials are synthesized through reactions involving high temperatures and are characterized by moderate thermal stabilities, insensitivity to impact and friction, and superior detonation performance compared to traditional explosives like TNT (Yu et al., 2017).
Vasodilator Action of Furoxans
The vasodilator action of furoxans, compounds related to the oxadiazole ring structure, has been studied, showing their potential as prodrugs that increase cyclic GMP levels via the formation of nitric oxide (NO) from reactions with low molecular weight thiols. This suggests a possible pharmacological application in enhancing vascular health (Feelisch et al., 1992).
Therapeutic Potential of Oxadiazole Derivatives
Oxadiazole and furadiazole ring-containing derivatives exhibit a broad range of chemical and biological properties. These compounds are synthesized as important synthons for developing new drugs with various biological activities, such as antibacterial, antitumor, anti-viral, and antioxidant activities. This highlights their significance in medicinal chemistry and drug development (Siwach & Verma, 2020).
High Energy Material Research
Research into nitro and amino 1,2,5-oxadiazoles (furazans) considers them as candidates for explosives and propellants due to their high nitrogen content, good oxygen balance, and high energy density, showcasing their application in materials science (Kim et al., 2011).
properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c1-10-13(11(2)24-19-10)5-6-15(22)21-8-12(9-21)17-18-16(20-25-17)14-4-3-7-23-14/h3-4,7,12H,5-6,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJARBGQYBNEHRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethylisoxazol-4-yl)-1-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one |
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